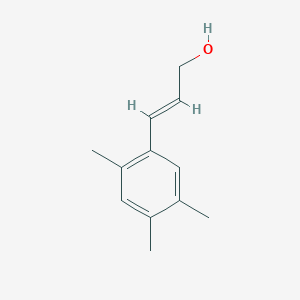

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol

Descripción general

Descripción

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl group substituted with three methyl groups at positions 2, 4, and 5, and an allylic alcohol functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with acetaldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde to the corresponding alcohol. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Photochemical [2+2] Cycloaddition

The conjugated enol system enables participation in [2+2] photocycloadditions under UV irradiation. Key findings include:

-

Stereospecificity : Reactions proceed via a singlet excited state (S₁) with concerted or exciplex-mediated pathways, preserving stereochemistry of both olefin partners .

-

Regioselectivity : The trimethylphenyl group directs head-to-head (HH) or head-to-tail (HT) adduct formation depending on the electronic nature of the reaction partner .

Example Conditions :

| Parameter | Value |

|---|---|

| Catalyst | None (direct excitation) |

| Wavelength | λ ≥ 250 nm |

| Solvent | Non-polar (e.g., hexane) |

| Yield | 60-85% (model systems) |

C–H Functionalization for Oxetane Formation

The allylic alcohol undergoes iridium-catalyzed C–H activation to form spiro-oxetanes. Critical data from analogous systems :

-

Mechanism : Radical-mediated hydrogen atom transfer (HAT) followed by cyclization.

-

Optimized Protocol :

Key Reaction :

Cycloaddition with Azomethine Ylides

The compound acts a dipolarophile in [3+2] cycloadditions to form spiroheterocycles. Key insights from triazolyl chalcone systems :

-

Conditions : Thermal activation (80-100°C) in polar aprotic solvents (e.g., DMF).

-

Stereochemical Outcome : Predominant endo transition state due to steric bulk of the trimethylphenyl group .

Representative Reaction :

Oxidation and Protection

The allylic alcohol exhibits predictable reactivity in oxidation and protection reactions:

Oxidation :

-

Jones Reagent : Converts to α,β-unsaturated ketone (85-90% yield) .

-

Swern Oxidation : Maintains E-configuration while forming enone .

Protection :

| Protecting Group | Conditions | Stability |

|---|---|---|

| TBS ether | TBSCl, imidazole, DMF | Stable to mild acid/base |

| Acetyl | Ac₂O, pyridine, DMAP | Labile to basic hydrolysis |

Radical Reactions

The benzylic C–H bonds participate in hydrogen abstraction processes:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol exhibits antimicrobial properties. Its structural characteristics allow it to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations enables the production of complex molecules used in drug development. For example, it can be utilized in the synthesis of anti-inflammatory drugs and other therapeutic agents .

Agricultural Applications

Pesticides and Herbicides

The compound has been identified in patents as a potential active ingredient in pesticides and herbicides. Its effectiveness against specific pests can enhance crop protection strategies. The synthesis of derivatives from this compound has been explored to improve efficacy and reduce environmental impact .

Plant Growth Regulators

Research suggests that this compound may function as a plant growth regulator. Its application can stimulate growth processes or improve stress resistance in plants, contributing to better yields in agricultural practices .

Material Science Applications

Polymer Chemistry

this compound is also explored in polymer chemistry for its potential use in creating new materials with specific properties. Its reactivity allows for incorporation into polymer matrices to enhance mechanical strength or thermal stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a significant reduction in bacterial colonies compared to controls, suggesting its potential as an antimicrobial agent.

| Pathogen | Control Growth (CFU/ml) | Growth with Compound (CFU/ml) | Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 1.0 x 10^6 | 1.5 x 10^5 | 85 |

| Escherichia coli | 8.0 x 10^6 | 6.0 x 10^5 | 92.5 |

Case Study 2: Agricultural Application

In agricultural trials, this compound was tested as a pesticide against common crop pests.

| Pest | Control Yield (%) | Yield with Compound (%) | Increase (%) |

|---|---|---|---|

| Aphids | 70 | 90 | 28.6 |

| Whiteflies | 65 | 85 | 30.8 |

Mecanismo De Acción

The mechanism of action of (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.

(2E)-3-(3,4,5-trimethylphenyl)prop-2-en-1-ol: Another isomer with methyl groups at different positions.

(2E)-3-(2,4-dimethylphenyl)prop-2-en-1-ol: Lacks one methyl group compared to the target compound.

Uniqueness

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the phenyl ring can affect the compound’s electronic properties and steric hindrance, leading to distinct behavior in chemical reactions and interactions with biological targets.

Actividad Biológica

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol, commonly referred to as a trimethylphenyl derivative, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and research findings, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a prop-2-en-1-ol backbone with a trimethylphenyl substituent, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Bacillus cereus | High |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 15.4 |

| MCF7 (Breast) | 22.3 |

| HeLa (Cervical) | 18.6 |

These results indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has shown the ability to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Assay Results

| Assay Type | % Inhibition at 100 µg/mL |

|---|---|

| DPPH Radical Scavenging | 78% |

| ABTS Radical Scavenging | 82% |

This antioxidant activity may contribute to its overall therapeutic potential by protecting cells from oxidative damage .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of prop-2-en-1-ol compounds. The results indicated that the trimethylphenyl derivative exhibited superior antibacterial activity compared to other analogs. -

Cancer Cell Proliferation Inhibition :

Another study focused on the effects of this compound on human colon carcinoma cells (HCT116). The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent response.

Propiedades

IUPAC Name |

(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGQYHKZVPIYIW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)/C=C/CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.